molecular formula C22H27N3O6S B4022180 N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide

Cat. No. B4022180
M. Wt: 461.5 g/mol
InChI Key: CWQFGSNJTZXMDA-UHFFFAOYSA-N
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Description

This chemical compound, due to its complex structure involving a benzodioxolyl, methanesulfonamide, and piperazine backbone, is of interest in various fields of chemistry and pharmacology. While explicit information on this specific compound is limited, insights can be drawn from studies on structurally related compounds, focusing on their synthesis, molecular structure analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of structurally related compounds often involves nucleophilic aromatic substitution reactions, Sonogashira cross-coupling, and amidation processes. For example, microwave-assisted synthesis techniques have enabled the rapid generation of complex molecules, highlighting the efficiency of modern synthetic methods in producing compounds with similar backbones (Williams et al., 2010).

Molecular Structure Analysis

Crystal structure studies and density functional theory (DFT) calculations play a critical role in understanding the molecular structure of these compounds. For instance, studies have revealed that certain piperazine derivatives crystallize in the monoclinic system, adopting a chair conformation, and exhibit specific intermolecular hydrogen bonding patterns that contribute to their crystal packing (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical behavior, including reactivity with other compounds and potential for forming various derivatives, is key to understanding the versatility of this compound. Reactions such as condensation, ring closure, and the formation of sulfonamides are prevalent in the synthesis of related molecules, indicating a wide range of possible chemical transformations (Sakamoto et al., 1988).

Physical Properties Analysis

Physical characteristics such as solubility, melting point, and crystalline structure are crucial for the practical handling and application of these compounds. The synthesis and characterization methods often detail these properties, helping predict the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are essential for predicting how this compound interacts in chemical reactions. Studies on related compounds have detailed their electrophilic and nucleophilic sites, providing insight into their potential chemical behavior and applications in synthesis and medicinal chemistry (Abdellatif et al., 2014).

properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-29-19-5-3-4-18(13-19)25(32(2,27)28)15-22(26)24-10-8-23(9-11-24)14-17-6-7-20-21(12-17)31-16-30-20/h3-7,12-13H,8-11,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQFGSNJTZXMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide
Reactant of Route 2
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide
Reactant of Route 3
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide
Reactant of Route 4
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide
Reactant of Route 5
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide

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